N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide” is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

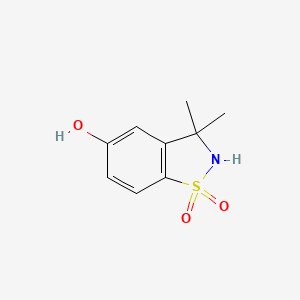

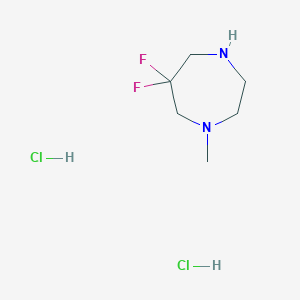

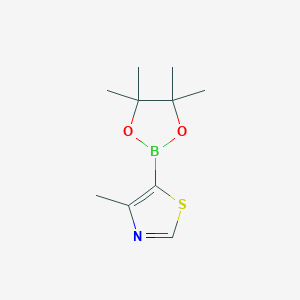

The molecular structure of this compound consists of a thiadiazolyl group, a sulfamoyl group, and two phenyl groups . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis

This compound has a molecular weight of 478.45. Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .科学的研究の応用

Enzyme Inhibition and Therapeutic Potential

A significant area of application involves the inhibition of enzymes critical for various physiological processes. For instance, sulfonamide derivatives, including thiadiazole moieties, have been identified as potent inhibitors of carbonic anhydrase isozymes (hCA I and II), which are pivotal in catalyzing the reversible hydration of carbon dioxide. These enzymes are ubiquitous in living organisms, underscoring the sulfonamides' potential therapeutic applications, particularly in conditions where enzyme modulation is beneficial (Gokcen et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial properties of sulfonamide compounds, particularly against a range of pathogens including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. Novel sulfonamides containing thiadiazole scaffolds have shown promising activity, indicating potential applications in developing new antimicrobial agents (Krátký et al., 2012).

Anticancer Applications

Further studies have identified sulfonamides with thiadiazole structures as potential anticancer agents. These compounds exhibit selective inhibition of glutaminase (GLS), a key enzyme in cancer cell metabolism, suggesting a therapeutic role in cancer treatment through the modulation of metabolic pathways (Shukla et al., 2012).

Photodynamic Therapy

The development of compounds for photodynamic therapy (PDT) has also been a focus, with research into thiadiazole-containing sulfonamides demonstrating significant photophysical and photochemical properties. These findings highlight the potential use of such compounds as photosensitizers in PDT, offering a novel approach to cancer treatment (Pişkin et al., 2020).

Quality Control and Pharmaceutical Development

Quality control and the development of pharmaceuticals are crucial aspects of research. Studies have focused on developing methods for the identification, impurity determination, and quantitative analysis of thiadiazole derivatives, aiming to standardize substances for medical applications and ensure their safety and efficacy (Sych et al., 2018).

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The biochemical properties of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(propan-2-yloxy)benzamide are largely attributed to the presence of the 1,3,4-thiadiazole moiety. This moiety, due to its mesoionic nature, can strongly interact with biomolecules such as proteins and DNA

Cellular Effects

It is known that 1,3,4-thiadiazole derivatives can have a broad spectrum of biological activities, including antimicrobial effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 1,3,4-thiadiazole derivatives can interact strongly with biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .

特性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-18-22-23-20(29-18)24-30(26,27)17-11-7-15(8-12-17)21-19(25)14-5-9-16(10-6-14)28-13(2)3/h5-13H,4H2,1-3H3,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXXDTQFJFCQCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2957886.png)

![N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2957887.png)

![N-(diphenylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2957889.png)

![N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2957890.png)

![2-amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2957907.png)